3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride
Description
Historical Development of Triazolopyridine Chemistry
The synthetic exploration of triazolopyridines began with the pioneering work of Hünig and Schaller in the 1950s, who established foundational methods for fusing triazole and pyridine rings. A significant breakthrough occurred in 1968 with the U.S. Patent 3,381,009, which disclosed 1,2,4-triazolo[4,3-a]pyridines as central nervous system agents. The 2014 development of room-temperature one-pot synthesis protocols using 2-hydrazinopyridine and aromatic aldehydes marked a modern renaissance in triazolopyridine accessibility, enabling efficient production of diverse derivatives.
Key milestones include:
Taxonomic Classification Within Heterocyclic Compounds
Triazolopyridines belong to the azaindole family, classified as bicyclic heteroaromatic systems with three nitrogen atoms. The International Union of Pure and Applied Chemistry (IUPAC) recognizes multiple isomeric forms:
| Isomer | Nitrogen Positions | Biological Relevance |
|---|---|---|
| [4,3-a] | N1,N2,N4 | Common in CNS agents |
| [1,5-a] | N1,N3,N4 | Prevalent in kinase inhibitors |
| [3,4-b] | N1,N2,N3 | Used in antimicrobial agents |
The [4,3-a] series, including 3-(pyrrolidin-2-yl) derivatives, exhibits distinct electronic properties due to conjugation between the triazole N2 atom and pyridine π-system.
Significance of 3-Substituted Triazolo[4,3-a]Pyridines in Research
3-Position modifications profoundly influence biological activity:
- Electron Distribution : Substituents at C3 alter aromatic system polarity, affecting receptor binding
- Stereochemical Control : Chiral centers (e.g., pyrrolidin-2-yl) enable enantioselective interactions
- Metabolic Stability : Bulky 3-substituents reduce oxidative degradation in hepatic systems
Notable derivatives from recent research:
| Compound | Substituent | Activity | Reference |
|---|---|---|---|
| 3a | Cyclopentyl | RORγt IC₅₀ = 41 nM | |
| 5a | Trifluorobutanoyl | 98% IL-17A inhibition | |
| SCHEMBL15551141 | Pyrrolidinyl | Kinase modulation |
Pyrrolidinyl Substitution Patterns in Heterocyclic Scaffolds
The pyrrolidine ring confers unique advantages in drug design:
- Conformational Restriction : The saturated five-membered ring limits rotational freedom, enhancing target specificity
- Hydrogen Bonding Capacity : Secondary amine facilitates interactions with acidic protein residues
- Improved Solubility : Protonation at physiological pH increases aqueous solubility vs. aromatic substituents
X-ray crystallographic studies of related compounds demonstrate pyrrolidine nitrogen participation in key hydrogen bonds with Asp283 and His479 residues in kinase binding pockets. The stereochemistry at the pyrrolidine C2 position (R vs. S configuration) significantly impacts potency, with (2S) configurations showing 10-100x greater activity in multiple assay systems.
Properties
IUPAC Name |
3-pyrrolidin-2-yl-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c1-2-7-14-9(5-1)12-13-10(14)8-4-3-6-11-8;/h1-2,5,7-8,11H,3-4,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQOJYYLMUGJDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NN=C3N2C=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride typically involves multiple steps, starting with the construction of the pyrrolidine ring followed by the formation of the triazolopyridine core. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of pyrrolidine derivatives with appropriate precursors to form the triazolopyridine core.
Cyclization Reactions: Cyclization reactions are employed to form the triazole ring, often using reagents like hydrazine or azides.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled reaction conditions to ensure high yield and purity. The process involves careful monitoring of temperature, pressure, and reaction times to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution Reactions: Substitution reactions can be employed to replace certain atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its pharmacological properties. It may have applications in the treatment of various diseases, including neurological disorders and infections.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of triazolopyridines are highly dependent on substituents. Below is a comparative analysis of key analogs:
Substituent Effects on Pharmacological Activity
- Pyrrolidinyl vs. In contrast, pyridinyl derivatives exhibit strong π-π stacking interactions, favoring enzyme inhibition (e.g., MAP kinase) .
- Halogenated Derivatives : Bromine at the 6-position (e.g., 6-bromo-3-isopropyl derivative) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Alkyl vs. Aryl Substituents : Isopropyl and ethylamine groups introduce steric and electronic effects. For example, ethylamine’s primary amine enables salt formation (e.g., dihydrochloride), improving crystallinity and stability .
Crystallographic and Physicochemical Properties
- Monoclinic symmetry (P2₁/c) is common in triazolopyridines, with lattice parameters varying by substituent bulk. For example, bromine increases unit cell dimensions (e.g., a = 15.1413 Å in 6-bromo-3-(pyridin-4-yl) derivative vs. 14.3213 Å in non-brominated analog) .
- The pyrrolidinyl group’s conformational flexibility may reduce crystallinity compared to rigid aryl substituents, complicating X-ray analysis .
Biological Activity
3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H13ClN4, with a molecular weight of 224.69 g/mol. The compound features a pyrrolidine ring fused to a [1,2,4]triazolo-pyridine moiety, which is significant for its biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities primarily through its interactions with specific kinases involved in cancer progression and inflammatory pathways. The compound's unique structural features allow it to engage with multiple biological targets effectively.
Key Mechanisms:
- Kinase Inhibition : The compound has been identified as a potential inhibitor of kinases such as indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in cancer immunotherapy by modulating immune responses .
- Anticancer Activity : Studies have shown that derivatives of this compound can induce cytotoxic effects in various cancer cell lines by inhibiting cell proliferation and promoting apoptosis .
In Vitro Studies
Several studies have highlighted the effectiveness of this compound in vitro:
These findings suggest that the compound is capable of exerting significant anticancer effects at relatively low concentrations.
Case Studies
A notable case study investigated the compound's effects on melanoma cells (A375). The results demonstrated a marked reduction in cell viability at concentrations as low as 10 μM. The study also explored structure-activity relationships (SAR) to identify modifications that enhance potency and selectivity against other kinases .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cancer Therapy : As an IDO1 inhibitor and general kinase inhibitor, it holds promise for use in cancer treatment protocols.
- Anti-inflammatory Treatments : The compound may also be explored for its anti-inflammatory properties due to its influence on inflammatory pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
